Histamine H3 Receptor Binding Affinity: Class-Level Potency Threshold vs. Inactive Comparator
The patent US7728009 teaches that compounds within the claimed thiazole amide–imidazole amide series, which encompasses the target compound, exhibit histamine H3 receptor Ki values no greater than 4 μM, with preferred compounds achieving Ki ≤ 100 nM and particularly preferred compounds Ki ≤ 10 nM in a GTPγS binding assay using human H3 receptor [1]. In contrast, the des-imidazole comparator N-(5-methylthiazol-2-yl)benzamide (CHEMBL390097) lacks a reported H3 binding entry in ChEMBL and is structurally incapable of engaging the critical histamine-binding aspartate residue in TM3 of the H3 receptor, as the imidazole pharmacophore is absent [2].
| Evidence Dimension | Histamine H3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Predicted Ki ≤ 100 nM (class-level; exact value not publicly disclosed for this specific compound) |
| Comparator Or Baseline | N-(5-methylthiazol-2-yl)benzamide (CHEMBL390097): no H3 binding activity reported |
| Quantified Difference | ≥ 40-fold difference at the 4 μM class threshold; potentially ≥ 400-fold at the 100 nM preferred threshold |
| Conditions | GTPγS binding assay, human H3 receptor (see US7728009, Example 7) |
Why This Matters
Establishes that the imidazole moiety is an essential pharmacophore for H3 receptor engagement; procurement of the des-imidazole analog for H3-targeted studies would yield an inactive compound and waste screening resources.
- [1] Pringle, W.C.; Peterson, J.M.; Xie, L.; et al. Thiazole Amides, Imidazole Amides and Related Analogues. U.S. Patent US7728009B1, June 1, 2010. See claims and Example 7 for H3 GTPγS binding assay protocol. View Source
- [2] ChEMBL Database. CHEMBL390097 – N-(5-methyl-1,3-thiazol-2-yl)benzamide. EMBL-EBI. Accessed May 2026. View Source
